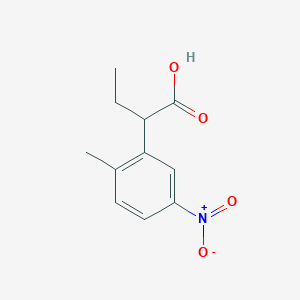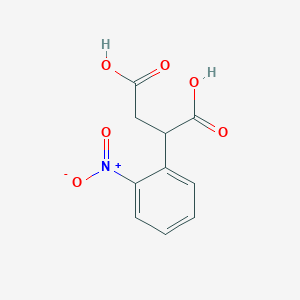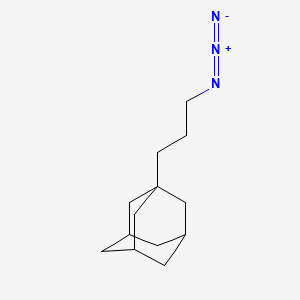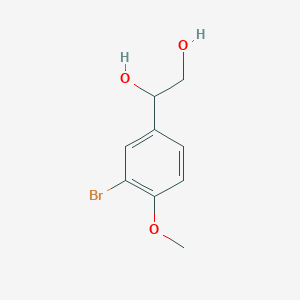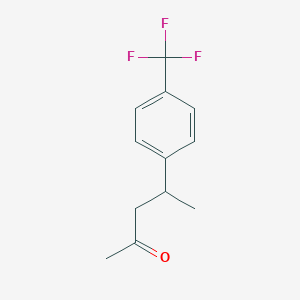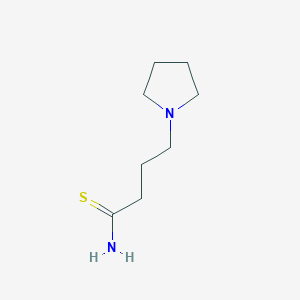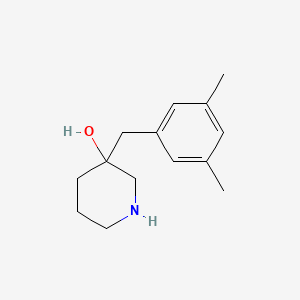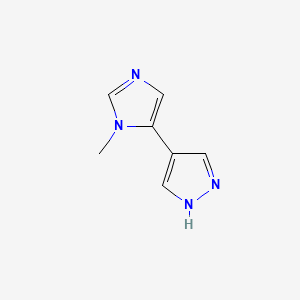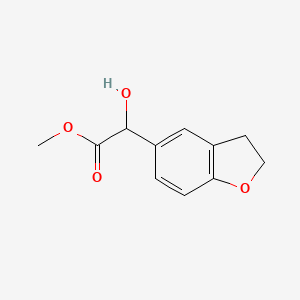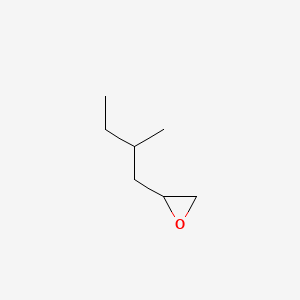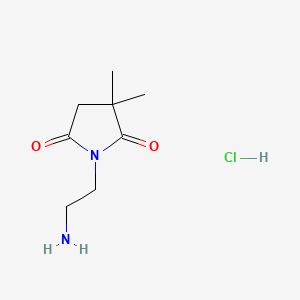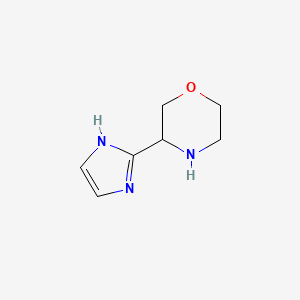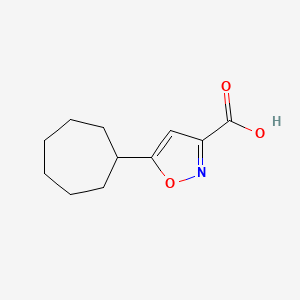
2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9ClO3 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-methoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Compounds with substituted functional groups in place of the chloro group.
Applications De Recherche Scientifique
2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The chloro and methoxy groups may influence the compound’s lipophilicity and ability to cross biological membranes.
Comparaison Avec Des Composés Similaires
2-(4-Chloro-3-methoxyphenyl)acetic acid: Similar structure but lacks the hydroxy group.
4-Chloro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the hydroxyacetic acid moiety.
4-Chloro-3-methoxybenzaldehyde: The starting material for the synthesis of 2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid.
Uniqueness: this compound is unique due to the presence of both a chloro and methoxy group on the phenyl ring, along with a hydroxyacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9ClO4 |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Clé InChI |
QEVACRIEAYBYRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


